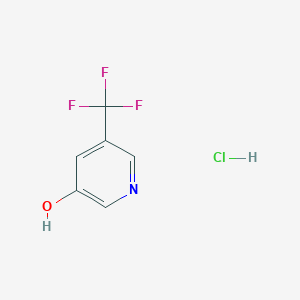

5-(Trifluoromethyl)pyridin-3-OL hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Trifluoromethyl)pyridin-3-OL hydrochloride is a chemical compound with the molecular formula C6H5ClF3NO . It is a derivative of pyridine, a heterocyclic compound . This compound is used as a key structural motif in active agrochemical and pharmaceutical ingredients .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4F3NO.ClH/c7-6(8,9)4-1-5(11)3-10-2-4;/h1-3,11H;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

The molecular weight of this compound is 199.56 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

5-(Trifluoromethyl)pyridin-3-OL hydrochloride serves as a precursor or intermediate in the synthesis of various chemical compounds. For instance, the behavior of closely related compounds like 5-trifluoromethyl-pyridine-2-thione towards molecular iodine has been investigated, leading to the formation of complexes with potential antithyroid drug applications. This synthesis process involves UV-spectroscopy and X-ray diffraction for structural characterization, demonstrating the chemical versatility and reactivity of trifluoromethylated pyridine derivatives (Chernov'yants et al., 2011).

Heterocyclic Chemistry and Organic Synthesis

Research has focused on the development of methodologies for the synthesis of heterocyclic compounds using trifluoromethylated pyridines. These studies highlight the role of such compounds in creating structurally diverse molecules with potential applications in pharmaceuticals and agrochemicals. For example, a catalyst-free and visible light-promoted trifluoromethylation process has been developed for uracils and cytosines, showcasing the functional group tolerance and synthetic utility of fluorine-containing pyridine derivatives in medicinal chemistry (Huang et al., 2018).

Spectroscopic and Structural Studies

The structural and spectroscopic properties of trifluoromethyl pyridine derivatives have been extensively studied, providing insights into their chemical behavior and interaction with other molecules. For instance, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a hydrogen-bonding network, illustrating the importance of such studies in understanding the molecular arrangements and interactions of trifluoromethylated compounds (Ye & Tanski, 2020).

Applications in Material Science and Catalysis

Trifluoromethylated pyridines have been utilized in the synthesis of materials and as catalysts in chemical reactions. For example, metal-free regio- and chemoselective hydroboration of pyridines catalyzed by diazaphosphenium triflate demonstrates the potential of trifluoromethylated pyridines in facilitating selective chemical transformations (Rao, Chong, & Kinjo, 2018).

Direcciones Futuras

Trifluoromethylpyridines, including 5-(Trifluoromethyl)pyridin-3-OL hydrochloride, are expected to find many novel applications in the future . They are already widely used in the agrochemical and pharmaceutical industries, and their use is likely to expand as more is learned about their unique properties .

Mecanismo De Acción

Target of Action

Trifluoromethyl-containing compounds are often used in drug design due to their unique properties . .

Mode of Action

Fluoro-substituted reagents like this compound can participate in various reactions such as alkylation and chlorination . The exact mode of action would depend on the specific targets and the biochemical context.

Biochemical Pathways

Without specific information on the targets of this compound, it’s difficult to summarize the affected biochemical pathways. Fluoro-substituted compounds are widely used in drug synthesis, pesticide synthesis, and material chemistry , suggesting they may interact with a variety of biochemical pathways.

Pharmacokinetics

The physicochemical properties such as melting point, boiling point, and density can influence its pharmacokinetic properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the reaction process of similar compounds needs careful control of temperature and pH .

Propiedades

IUPAC Name |

5-(trifluoromethyl)pyridin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO.ClH/c7-6(8,9)4-1-5(11)3-10-2-4;/h1-3,11H;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUWQAPEUQVNFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2958199.png)

![5-benzyl-N-(2,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2958203.png)

![3-(5-bromo-2-methoxyphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2958206.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958207.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B2958212.png)

![N-(4-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2958215.png)